N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride
Description
Properties
IUPAC Name |
N',N'-diethyl-N-(4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S.ClH/c1-4-17(5-2)10-9-15-14-16-13-11(3)7-6-8-12(13)18-14;/h6-8H,4-5,9-10H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGQCLZFWWSWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC=C2S1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride typically involves:
- Construction of the benzo[d]thiazole core or its functionalized derivative (4-methylbenzo[d]thiazole).
- Introduction of the ethane-1,2-diamine moiety with selective diethyl substitution on the N1 position.
- Formation of the hydrochloride salt to enhance stability and solubility.
Synthesis of the 4-Methylbenzo[d]thiazole Intermediate
The benzo[d]thiazole ring system is commonly synthesized by cyclization reactions involving o-aminothiophenols and carboxylic acid derivatives or aldehydes. For the 4-methyl substitution, methyl-substituted precursors such as 4-methyl-2-aminothiophenol are utilized.
A typical approach includes:
- Condensation of 4-methyl-2-aminothiophenol with suitable aldehydes or acid derivatives under acidic or basic conditions to form the benzo[d]thiazole ring.
- Purification by recrystallization or chromatography.
Introduction of the Ethane-1,2-Diamine Side Chain with Diethyl Substitution
The key step involves attaching the ethane-1,2-diamine side chain with N1,N1-diethyl substitution. This can be achieved by:
- Reacting the 4-methylbenzo[d]thiazole intermediate with an appropriate ethane-1,2-diamine derivative.
- Selective N-alkylation of the diamine using diethylating agents or starting from N1,N1-diethyl-ethane-1,2-diamine.
Formation of the Hydrochloride Salt
The free base of N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or methanol. This step improves the compound’s crystalline properties and facilitates handling.
Detailed Research Findings and Data
Example Synthesis from Literature
While direct synthesis of the exact compound is scarcely reported, analogous compounds and related benzo[d]thiazole derivatives provide insights:
Specific Method for N1,N1-Diethyl Substitution
From a related synthesis of N1,N1-diethyl-2-methylbenzene-1,4-diamine, a hydrogenation method is used:
- Starting from diethyl-(2-methyl-4-nitro-phenyl)-amine in methanol.
- Hydrogenation over 10% Pd-C catalyst at room temperature and atmospheric pressure.
- Filtration and concentration yield the N1,N1-diethyl product as an oil with 46.5% yield.
This method can be adapted to the benzo[d]thiazole system by substituting the aromatic ring accordingly.
Alternative Synthetic Routes
Other synthetic strategies involve:
- Smiles rearrangement and nucleophilic substitution reactions using 2-bromoethylamine derivatives and benzo[d]thiazole precursors.
- Cyclization reactions under acidic or basic conditions to form the heterocyclic core with subsequent functional group modifications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Outcome | Yield Range | Notes |
|---|---|---|---|---|---|
| Benzo[d]thiazole ring formation | 4-methyl-2-aminothiophenol + aldehydes | Reflux in ethanol, acidic/basic catalysis | 4-methylbenzo[d]thiazole | 70-85% | Classic heterocycle synthesis |
| Coupling with ethane-1,2-diamine | 4-methylbenzo[d]thiazole + ethane-1,2-diamine | Reflux in solvent | Diamine-substituted intermediate | 60-75% | Nucleophilic substitution |
| N1,N1-diethylation | Ethyl halides or hydrogenation of nitro precursors | Alkylation/base or catalytic hydrogenation | N1,N1-diethylated diamine | 46-65% | Selectivity critical |
| Hydrochloride salt formation | HCl in ethanol or methanol | Room temperature | Hydrochloride salt | >90% | Improves stability |
Chemical Reactions Analysis
Types of Reactions
N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N1,N1-Diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological systems, particularly through mechanisms involving enzyme inhibition or receptor modulation.
Anticancer Activity
Studies have indicated that compounds similar to N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine exhibit anticancer properties. The thiazole moiety is known to enhance the bioactivity of drugs by improving their interaction with biological targets . Research has shown that derivatives of thiazole can inhibit cancer cell proliferation, making this compound a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Thiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities . This suggests that this compound could be effective against a range of pathogens and may serve as a lead compound for developing new antimicrobial agents.
Biochemical Applications
In biochemical research, this compound can be utilized as a probe or tool compound in various assays.
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it valuable for studying enzyme kinetics and inhibition mechanisms. For instance, it can be used to assess its effects on enzymes involved in metabolic pathways relevant to cancer or infectious diseases .
Material Science
Beyond biological applications, this compound may also find uses in material science, particularly in the development of polymers or coatings. Its unique chemical structure could impart specific properties to materials, such as enhanced durability or resistance to environmental factors.
Polymer Synthesis
Research into polymerization processes using thiazole-containing compounds has shown promising results in creating novel materials with tailored properties . this compound can potentially serve as a monomer or additive in these processes.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in various applications:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant anticancer activity against breast cancer cell lines. The research emphasized the need for further development of such compounds for therapeutic use .
- Case Study 2 : Research conducted on antimicrobial agents revealed that thiazole-based compounds showed potent activity against resistant strains of bacteria, suggesting their potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Moieties
Key Observations :
- Substituent Effects : The ethyl groups in the target compound improve solubility compared to dimethyl analogues (e.g., ), while chloro or trifluoromethoxy substituents on benzothiazole enhance antibacterial potency .
- Biological Activity : Schiff base derivatives (e.g., from ) show superior antimicrobial activity compared to simple ethylenediamine derivatives, likely due to extended conjugation and metal-binding capacity .
Ethane-1,2-Diamine Derivatives with Heterocyclic Modifications
Key Observations :
- Functional Group Impact : Quinazoline derivatives (e.g., ) exhibit distinct pharmacological profiles compared to benzothiazole-based compounds, emphasizing the role of heterocycle choice in target specificity.
- Synthetic Efficiency : Bis-benzylidene derivatives (e.g., ) achieve near-quantitative yields under green conditions, contrasting with the multi-step synthesis required for benzothiazole derivatives.
Biological Activity
N1,N1-Diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride (CAS No. 1421500-32-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C14H22ClN3S |
| Molecular Weight | 299.86 g/mol |
| CAS Number | 1421500-32-4 |
| Boiling Point | Not specified |
| Purity | 95% |
Structural Characteristics
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the diethylamine group may enhance its solubility and bioavailability.
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many thiazole derivatives have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Some studies suggest that compounds containing thiazole rings can inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : Thiazole derivatives are often investigated for their potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of several thiazole derivatives, revealing that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Activity : Another research highlighted the anticancer potential of thiazole derivatives in vitro, demonstrating cytotoxic effects on various cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction .
- Anti-inflammatory Effects : In vivo studies have shown that thiazole derivatives can significantly reduce paw edema in animal models, indicating their potential as anti-inflammatory agents .
Comparative Biological Activity Table
| Activity Type | Similar Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth |
| Anticancer | Schiff bases | Cytotoxicity against cancer cells |
| Anti-inflammatory | 1,3,4-Thiadiazine derivatives | Reduction in inflammation markers |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Condensation of 4-methylbenzo[d]thiazol-2-amine with diethylaminoethyl chloride under basic conditions (e.g., triethylamine in ethanol) to form the ethanediamine backbone.
- Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in methanol).
- Key Considerations : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios influence yield. Parallel methods for analogous compounds involve Friedel-Crafts acylation or Mannich reactions for functionalization .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization employs:
- Spectroscopy : ¹H/¹³C NMR to verify amine and aromatic proton environments; IR for functional groups (e.g., C-N stretch at ~1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at calculated m/z).
- Elemental Analysis : Combustion analysis to validate C, H, N, S, and Cl content within ±0.4% theoretical values.
- X-ray Crystallography (if crystalline): Resolves bond lengths and dihedral angles in the thiazole-ethylenediamine framework .
Q. What in vitro models are used to assess the biological activity of this compound?
- Methodological Answer : Common assays include:
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, B. mycoides) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity Assays : MTT or resazurin-based viability tests on mammalian cell lines (e.g., HeLa, HEK293) to determine IC₅₀.
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to the thiazole moiety’s electronic properties .
Advanced Research Questions
Q. How can researchers optimize reaction yield and purity for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts may enhance coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification Techniques : Gradient column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures) removes byproducts.
- Computational Guidance : Quantum chemical calculations (DFT) predict reaction pathways and transition states to prioritize high-yield conditions .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines) across ≥3 independent replicates.
- Structural Confirmation : Re-characterize batches to rule out degradation or isomerization.
- Statistical Analysis : Apply ANOVA or Bayesian modeling to differentiate assay variability from true biological effects.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 4-ethyl vs. 4-methyl thiazole derivatives) to identify substituent-driven trends .
Q. What computational methods are effective in designing derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding modes to target proteins (e.g., bacterial dihydrofolate reductase).
- QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) to correlate structure with activity.
- Reaction Path Search : Tools like ICReDD integrate quantum mechanics (QM) and machine learning to propose novel synthetic routes and intermediates .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified thiazole (e.g., 4-fluoro, 4-nitro) or ethylenediamine (e.g., dimethyl vs. diethyl) groups.
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, microbial strains) to identify critical substituents.
- Electrostatic Analysis : Use Hirshfeld surface analysis or electrostatic potential maps to correlate electronic properties with activity .
Q. What advanced techniques are used to analyze reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during synthesis.
- DFT Calculations : Simulate transition states and energy profiles (e.g., using Gaussian 16) to validate proposed mechanisms (e.g., nucleophilic aromatic substitution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
